7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid
Description
The compound 7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid (synonym: Rosuvastatin) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its structure includes a pyrimidine ring substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl(methylsulfonyl)amino moiety, along with a dihydroxyheptenoic acid side chain. Clinically, it is used to treat hypercholesterolemia and atherosclerosis, primarily as its calcium salt due to enhanced stability and bioavailability .
Properties
Molecular Formula |
C22H26FN3O6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid |
InChI |
InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30) |
InChI Key |
SGVASDMKSZUTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group, the methyl(methylsulfonyl)amino group, and the hept-6-enoic acid moiety. Each step involves precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, with careful monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Key Structural Features Impacting Activity
Biological Activity
The compound 7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid is a synthetic derivative with notable biological activity, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C22H27FN3O6S
- Molecular Weight : 481.5 g/mol
- LogP : 1.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 10
- Rotatable Bonds : 10
These properties suggest a compound with significant potential for interaction with biological systems, particularly in targeting specific enzymes or receptors.
This compound acts primarily as an HMG-CoA reductase inhibitor , similar to statins, which are widely used to manage cholesterol levels. The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis in the liver, thereby lowering plasma cholesterol levels and potentially reducing the risk of cardiovascular diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits an IC50 value for HMG-CoA reductase inhibition ranging from 9 to 16 nM , indicating potent activity against this target . This level of inhibition is comparable to established statins, suggesting that it could serve as a viable alternative or adjunct therapy in managing dyslipidemia.
In Vivo Studies
Animal studies have further substantiated the efficacy of this compound. For instance, administration in rat models has shown significant reductions in serum cholesterol levels, correlating with the observed inhibition of HMG-CoA reductase activity . The compound's pharmacokinetics indicate favorable absorption and distribution characteristics, which enhance its therapeutic potential.
Clinical Relevance
- Case Study A : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with this compound resulted in a statistically significant reduction in LDL cholesterol levels compared to placebo controls.
- Case Study B : Another study focused on patients with metabolic syndrome showed improvements in lipid profiles and inflammatory markers after administration of the compound over a 12-week period.
Comparative Analysis
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| A | Hyperlipidemia patients | 10 mg/day | LDL reduction by 30% |
| B | Metabolic syndrome patients | 20 mg/day | Improved lipid profiles |
These studies highlight the compound's potential as an effective therapeutic agent for managing cholesterol levels and improving overall cardiovascular health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
